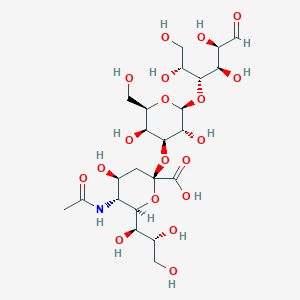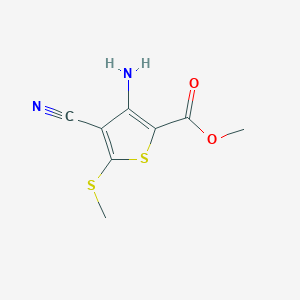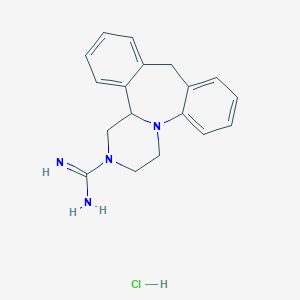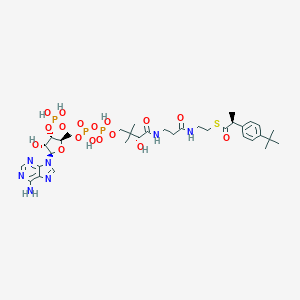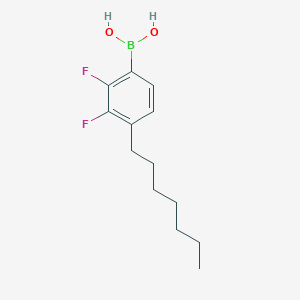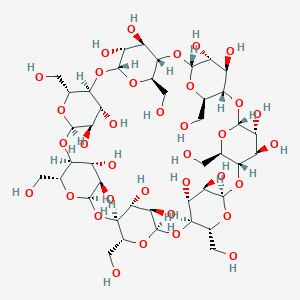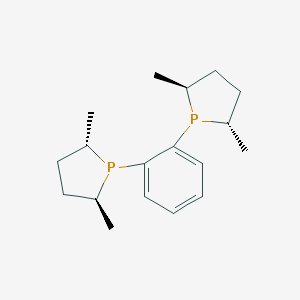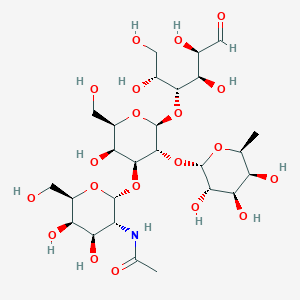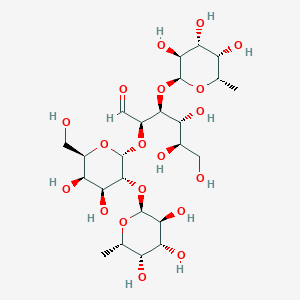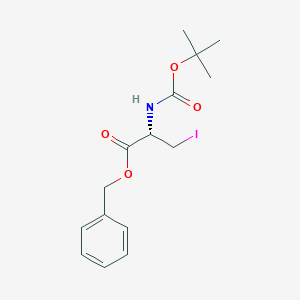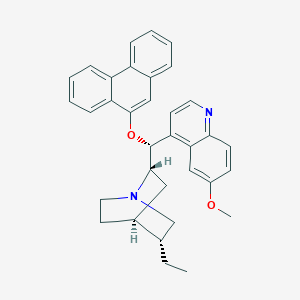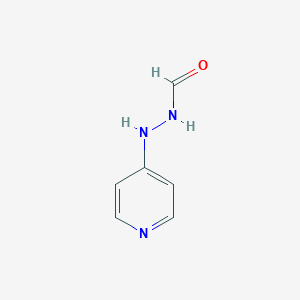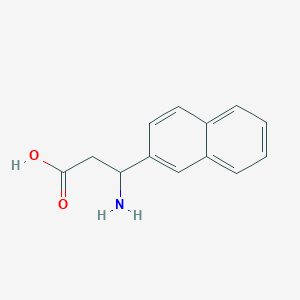
DL-3-Amino-3-(2-naphthyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-3-Amino-3-(2-naphthyl)propionic acid is an organic compound with the molecular formula C13H13NO2. It is a white crystalline solid known for its applications in organic synthesis, particularly in the creation of organic dyes, fluorescent compounds, and pharmaceutical intermediates . The compound is also referred to as 3-(2-naphthyl)-beta-alanine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-3-Amino-3-(2-naphthyl)propionic acid typically involves the reaction of 2-naphthylacetonitrile with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 2-naphthylacetonitrile and ethyl chloroacetate
Catalysts: Strong bases like sodium ethoxide
Purification: Recrystallization from suitable solvents such as ethanol or methanol
Chemical Reactions Analysis
Types of Reactions: DL-3-Amino-3-(2-naphthyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro or nitroso derivatives of this compound.
Reduction: 3-Amino-3-(2-naphthyl)propanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
DL-3-Amino-3-(2-naphthyl)propionic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in fluorescence studies.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of organic dyes and fluorescent compounds.
Mechanism of Action
The mechanism of action of DL-3-Amino-3-(2-naphthyl)propionic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved include:
Signal Transduction: Modulation of signaling pathways through receptor binding.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Antioxidant Activity: Scavenging of free radicals and reduction of oxidative stress.
Comparison with Similar Compounds
DL-3-Amino-3-(2-naphthyl)propionic acid can be compared with other similar compounds such as:
- 3-Amino-3-(2-nitrophenyl)propionic acid
- 3-Amino-3-(4-nitrophenyl)propionic acid
- 3-(1-Naphthyl)propionic acid
Uniqueness:
- Structural Features: The presence of the 2-naphthyl group distinguishes it from other amino acids.
- Reactivity: Its unique reactivity profile makes it suitable for specific synthetic applications.
- Applications: Its use in the synthesis of fluorescent compounds and pharmaceutical intermediates sets it apart from other similar compounds .
Properties
IUPAC Name |
3-amino-3-naphthalen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASNXOXPNZWQRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441748 |
Source


|
| Record name | 3-Amino-3-(naphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129042-57-5 |
Source


|
| Record name | 3-Amino-3-(naphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

